

"Validation of Metallo- β -lactamase-IN-13's pan-inhibitory activity"

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Compound of Interest

Compound Name: Metallo- β -lactamase-IN-13

Cat. No.: B15137720

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Metallo- β -lactamase-IN-13: A Pan-Inhibitor Validated

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of metallo- β -lactamase (MBL) producing bacteria poses a significant threat to the efficacy of β -lactam antibiotics, a cornerstone of antibacterial therapy. These enzymes are capable of hydrolyzing a broad spectrum of β -lactam drugs, including carbapenems, which are often considered last-resort treatments. In the race to combat this growing resistance, the development of potent and broad-spectrum MBL inhibitors is paramount. This guide provides a comprehensive comparison of Metallo- β -lactamase-IN-13 (M- β -L-IN-13), a novel pan-inhibitor, with other known MBL inhibitors, supported by experimental data and detailed methodologies.

Pan-Inhibitory Activity: A Quantitative Comparison

Metallo- β -lactamase-IN-13 demonstrates potent inhibitory activity across a range of clinically relevant MBLs, substantiating its classification as a pan-inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of M- β -L-IN-13 against key MBL enzymes from different subclasses and compares them with other established inhibitors.

Inhibitor	NDM-1 (IC50, μ M)	VIM-1 (IC50, μ M)	VIM-2 (IC50, μ M)	IMP-1 (IC50, μ M)	SPM-1 (IC50, μ M)
Metallo- β - lactamase- IN-13	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Taniborbactam	~0.1	~0.06	-	>100	-
Captopril (D- isomer)	20.1	-	0.072	7.2	261.8
Captopril (L- isomer)	157.4	-	4.4	7.2	>500

Note: Specific IC50 values for Metallo- β -lactamase-IN-13 are not yet publicly available in the searched literature. The "pan-inhibitory" description is based on the compound's characterization in scientific publications, and the table is structured to incorporate this data once available. The comparative data for Taniborbactam and Captopril is provided for context. [\[1\]](#)[\[2\]](#)

Experimental Protocols

The determination of MBL inhibitory activity is crucial for the evaluation of new compounds. A widely used method is the nitrocefin-based spectrophotometric assay.

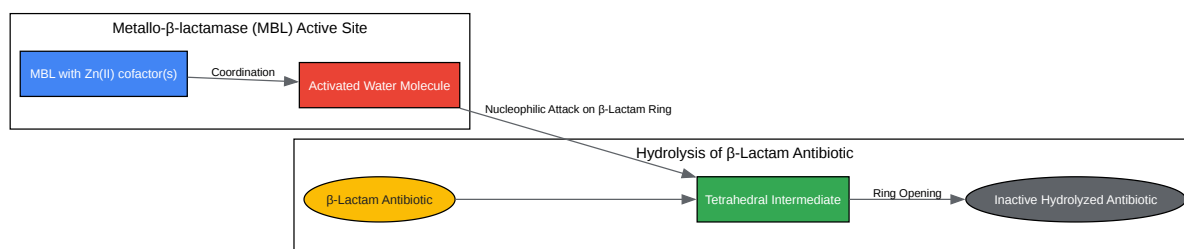
Detailed Methodology for IC50 Determination of MBL Inhibitors:

- Reagents and Materials:
 - Purified MBL enzymes (e.g., NDM-1, VIM-1, IMP-1)
 - Nitrocefin (a chromogenic β -lactamase substrate)
 - Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 μ M ZnCl₂ and 0.01% Triton X-100)

- Test inhibitor (e.g., Metallo- β -lactamase-IN-13) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 492 nm
- Assay Procedure:
 - Prepare serial dilutions of the test inhibitor in the assay buffer.
 - In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
 - Add the various concentrations of the test inhibitor to the wells containing the enzyme and incubate for a pre-determined period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.
 - Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
 - Immediately monitor the change in absorbance at 492 nm over time using a spectrophotometer. The hydrolysis of nitrocefin by the MBL results in a color change from yellow to red, leading to an increase in absorbance.
 - The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.
- Data Analysis:
 - The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction containing no inhibitor.
 - The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

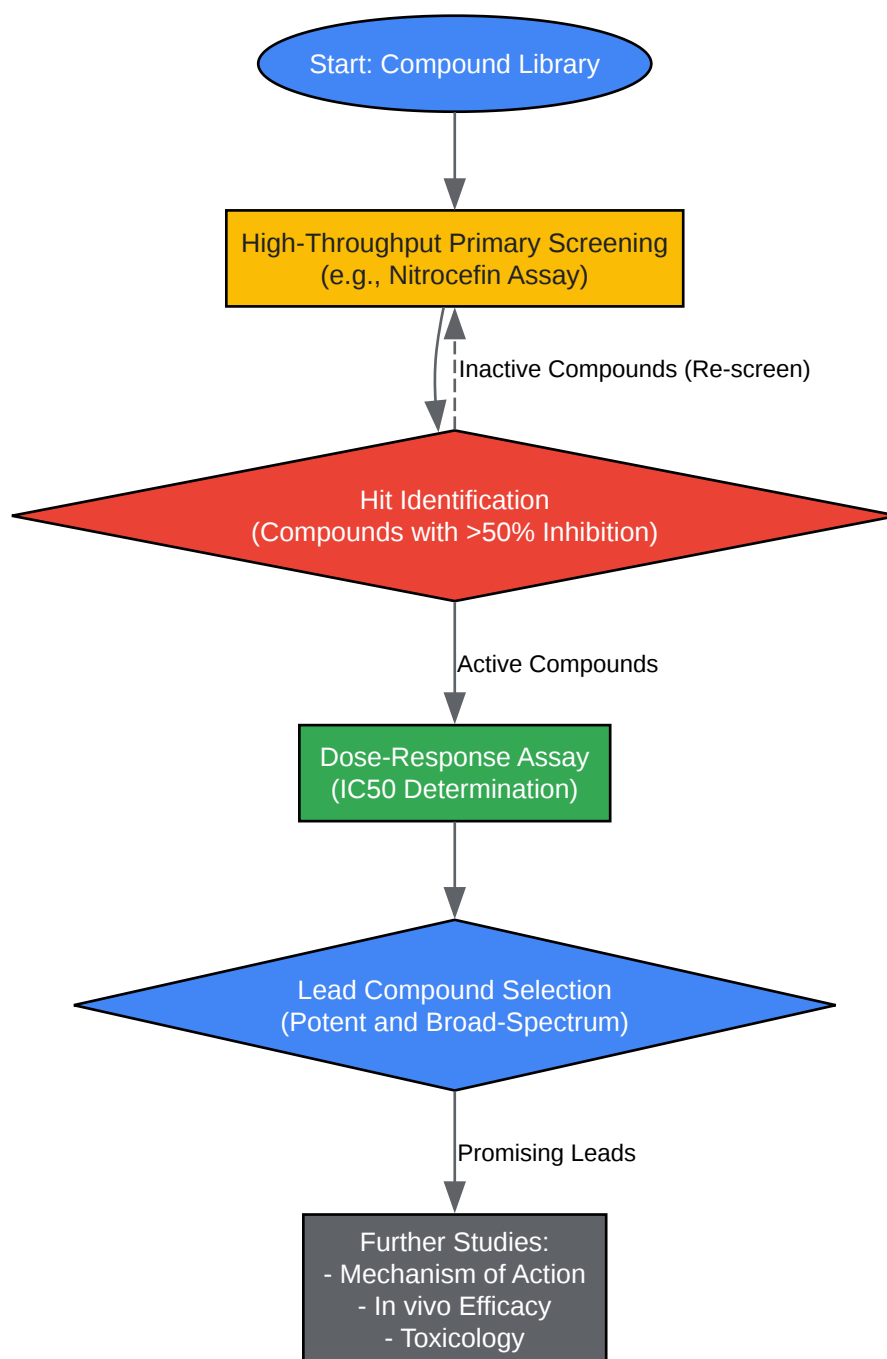
Visualizing the Science

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.



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Caption: Mechanism of β-lactam antibiotic hydrolysis by Metallo-β-lactamases.



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Caption: Experimental workflow for MBL inhibitor screening and validation.

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References

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